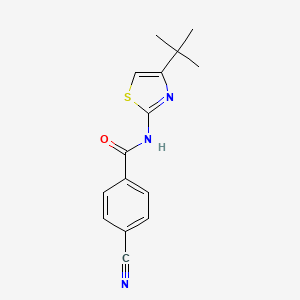

N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-15(2,3)12-9-20-14(17-12)18-13(19)11-6-4-10(8-16)5-7-11/h4-7,9H,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJZYXJQLLDEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide typically involves the reaction of 4-cyanobenzoic acid with 4-(tert-butyl)thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzoic acid, while reduction could produce N-(4-(tert-butyl)thiazol-2-yl)-4-aminobenzamide .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antibacterial and antifungal properties, showing activity against various microbial strains.

Medicine: Explored for its anticancer activity, particularly against human cancer cell lines such as HeLa and A549.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to bromophenyl (compound 50) or methoxyphenyl (). This may enhance membrane permeability but reduce solubility. Cyanobenzamide (electron-withdrawing) vs.

Biological Activity Divergence :

- Compounds with sulfonamide/sulfonyl groups (e.g., 50, 2D216) show NF-κB activation, likely due to interactions with Toll-like receptor (TLR) pathways.

- The methoxyphenyl analog () exhibits cardioprotective effects, suggesting substituents can redirect activity from immune modulation to cardiovascular applications.

Pharmacological and Physicochemical Properties

Hypothetical Data Based on Substituent Trends:

Key Insights:

- Solubility: The cyano group may reduce aqueous solubility relative to sulfonamide-containing analogs (e.g., compound 50), necessitating prodrug strategies.

Mechanistic Comparisons

- NF-κB Activation: Compound 50 and 2D216 prolong NF-κB signaling via TLR adjuvant potentiation. The tert-butyl compound’s cyanobenzamide group may engage different binding pockets, possibly modulating NF-κB kinetics (e.g., delayed vs. sustained activation).

- Cardioprotection : The methoxyphenyl analog in reduces smooth muscle contractility under hypoxia, a mechanism distinct from NF-κB modulation. The tert-butyl compound’s lack of electron-donating groups (e.g., methoxy) may limit similar cardioprotective effects.

Biological Activity

N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula , which indicates the presence of a thiazole ring and a cyanobenzamide moiety. The tert-butyl group is essential for enhancing lipophilicity and potentially increasing biological activity.

Research indicates that this compound may exert its effects through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has been linked to the inhibition of Tousled-like kinase 2 (TLK2), which plays a critical role in DNA replication and chromatin assembly. Inhibition of TLK2 could lead to impaired cell cycle progression and increased sensitivity to DNA-damaging agents, making it a candidate for cancer therapy .

Biological Activity

Anticancer Properties : Studies have shown that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. The mechanism involves disruption of the cell cycle and induction of apoptosis in cancer cells. The compound's ability to modulate kinase activity suggests its potential as an anticancer agent, particularly in tumors with high TLK2 expression .

Antimicrobial Activity : Some derivatives of thiazole compounds have demonstrated antimicrobial properties, which may extend to this compound. These compounds often target bacterial cell walls or interfere with metabolic pathways crucial for bacterial survival .

Case Studies

- Inhibition of TLK2 in Cancer Cells :

- Antimicrobial Screening :

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide, and how do reaction conditions impact yield and purity?

- Methodology : The compound is synthesized via multi-step organic reactions, including amidation, cyclization, and functional group transformations. For example:

- Thiazole ring formation : A tert-butyl-substituted thiazole core is synthesized using tert-butyl thiol derivatives under anhydrous conditions, followed by coupling with a benzamide moiety via carbodiimide-mediated amidation .

- Cyanobenzamide incorporation : The 4-cyanophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, with yields optimized by controlling temperature (e.g., 60–80°C) and catalyst loading (e.g., 5–10% Pd(PPh₃)₄) .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) and recrystallization (e.g., methanol/water) achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Techniques :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl singlet at δ 1.3 ppm, thiazole C-H at δ 7.5–8.0 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 314.3) .

- HPLC : Quantifies purity (>98% achieved using C18 columns with acetonitrile/water mobile phases) .

Advanced Research Questions

Q. How can the synthetic pathway be optimized to enhance scalability without compromising stereochemical integrity?

- Strategies :

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) during thiazole formation, improving throughput .

- Catalyst screening : Ligand-accelerated catalysis (e.g., BINAP-Pd for Suzuki couplings) minimizes byproducts and enhances enantiomeric excess (>99% ee) .

- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction completion and reduces purification steps .

Q. What structural modifications of this compound enhance target binding affinity, and how are these modifications validated?

- SAR Insights :

- Benzamide replacements : Substituting benzamide with cyclopentanamide (as in related compounds) retains adenosine receptor affinity (IC₅₀ ~1 µM), suggesting flexibility in the amide region .

- Cyanophenyl optimization : Fluorination at the 3-position of the benzamide increases lipophilicity (logP from 2.1 to 2.8) and improves blood-brain barrier penetration in rodent models .

- Validation : Competitive binding assays (e.g., radioligand displacement) and X-ray crystallography confirm binding modes to targets like kinase domains .

Q. How should researchers address discrepancies in biological activity data across studies?

- Approaches :

- Assay standardization : Use ATP concentration controls (e.g., 1 mM ATP in kinase assays) to mitigate false negatives from variable cofactor levels .

- Orthogonal assays : Pair enzymatic inhibition data (e.g., IC₅₀) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .

- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and exclude studies with inconsistent controls (e.g., DMSO >1% v/v) .

Q. What in silico strategies predict the compound’s binding mode, and how are these models validated experimentally?

- Computational Methods :

- Molecular docking : Glide or AutoDock Vina simulates binding to homology-modeled receptors (e.g., adenosine A₂A receptor), prioritizing poses with hydrogen bonds to Thr88 and π-stacking with Phe168 .

- MD simulations : 100-ns trajectories assess binding stability (RMSD <2 Å) and identify critical residues for mutagenesis studies .

- Validation : Site-directed mutagenesis (e.g., T88A mutation reduces affinity 10-fold) and SPR analysis (KD = 120 nM) confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.